
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a propanedioate moiety through an ethyl linker. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-quinolin-2-ylethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a quinoline derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the quinoline derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new quinoline-based drugs.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-(2-quinolin-2-ylethyl)propanedioate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester that serves as a precursor in the synthesis of diethyl 2-(2-quinolin-2-ylethyl)propanedioate.
Quinoline: The parent compound of the quinoline ring system, known for its diverse biological activities.
Ethyl acetoacetate: Another ester commonly used in organic synthesis, similar in reactivity to diethyl malonate.
Uniqueness
This compound is unique due to the combination of the quinoline ring and the propanedioate moiety. This structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds like diethyl malonate or quinoline alone. The presence of the quinoline ring enhances the compound’s potential for interaction with biological targets, making it a valuable molecule in medicinal chemistry research.
Propriétés
Numéro CAS |
47304-84-7 |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
diethyl 2-(2-quinolin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C18H21NO4/c1-3-22-17(20)15(18(21)23-4-2)12-11-14-10-9-13-7-5-6-8-16(13)19-14/h5-10,15H,3-4,11-12H2,1-2H3 |
Clé InChI |
XQZUNPZYXPKRCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=NC2=CC=CC=C2C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


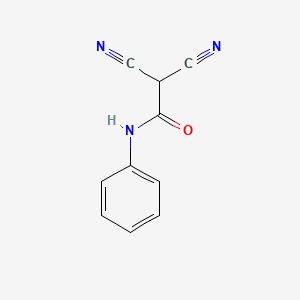
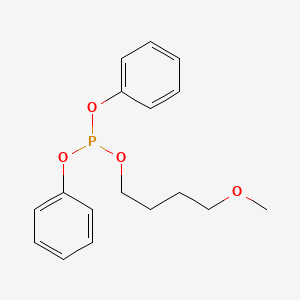
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
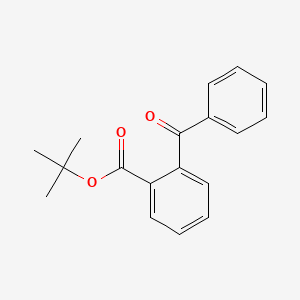
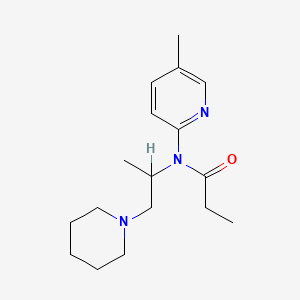

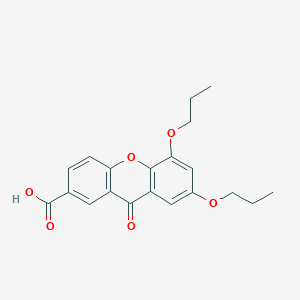
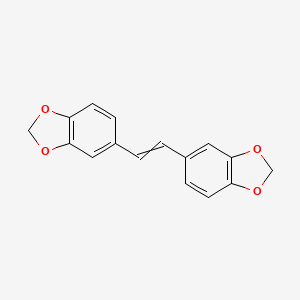
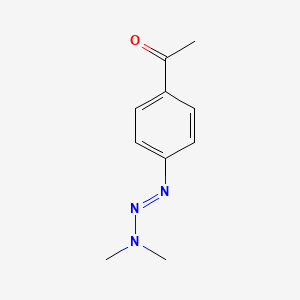

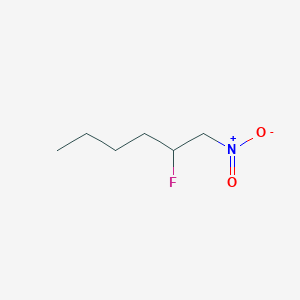

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)
